molecular formula C9H9F3INO B1413665 5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine CAS No. 2168652-58-0

5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine

Cat. No.: B1413665
CAS No.: 2168652-58-0
M. Wt: 331.07 g/mol
InChI Key: CPGIRJXLHBEHEO-UHFFFAOYSA-N
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Description

5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine is a chemical compound with the molecular formula C9H9F3INO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodophenol and 2,2,2-trifluoroethanol.

    Etherification: The first step involves the etherification of 2-iodophenol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate (K2CO3) to form 5-iodo-2-(2,2,2-trifluoroethoxy)phenol.

    Amination: The next step is the conversion of the phenol group to an amine group. This can be achieved through a nucleophilic substitution reaction using benzylamine under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2-(2,2,2-trifluoroethoxy)aniline: Similar structure but with an aniline group instead of a benzylamine group.

    5-Iodo-2-(2,2,2-trifluoroethoxy)phenol: Similar structure but with a phenol group instead of a benzylamine group.

Uniqueness

5-Iodo-2-(2,2,2-trifluoroethoxy)benzylamine is unique due to the presence of both the iodine and trifluoroethoxy groups, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability.

Properties

IUPAC Name

[5-iodo-2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3INO/c10-9(11,12)5-15-8-2-1-7(13)3-6(8)4-14/h1-3H,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGIRJXLHBEHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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